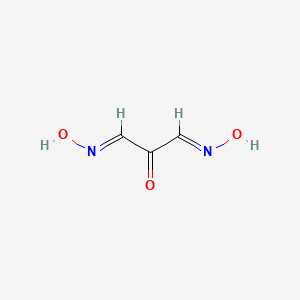

1,2,3-Propanetrione, 1,3-dioxime

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

41886-31-1 |

|---|---|

分子式 |

C3H4N2O3 |

分子量 |

116.08 g/mol |

IUPAC 名称 |

(1E,3E)-1,3-bis(hydroxyimino)propan-2-one |

InChI |

InChI=1S/C3H4N2O3/c6-3(1-4-7)2-5-8/h1-2,7-8H/b4-1+,5-2+ |

InChI 键 |

ISKCMAJAPALGKY-GRSRPBPQSA-N |

SMILES |

C(=NO)C(=O)C=NO |

手性 SMILES |

C(=N/O)\C(=O)/C=N/O |

规范 SMILES |

C(=NO)C(=O)C=NO |

产品来源 |

United States |

准备方法

Preparation of 1,2,3-Propanetrione (Mesoxaldehyde) as a Precursor

The synthesis of 1,2,3-propanetrione is a critical step since the dioxime is derived from this tricarbonyl compound. The major approaches involve oxidation of sugar derivatives or related intermediates:

1.1 From D-Glucose via Triose Reductone

Step 1: Formation of Triose Reductone

- D-glucose (250 g) is dissolved in water (3.75 L).

- Additives: Lead acetate (135 g), potassium cyanide (30 mg), copper acetate (500 mg).

- The mixture is heated under nitrogen to 92°C.

- Sodium hydroxide (85 g in 250 mL water) is added and shaken briefly.

- Acidification with glacial acetic acid (40 mL) and rapid cooling follows.

- The lead salt of triose reductone is isolated by centrifugation and washed with water, acetone, and ether.

- Yield: 125 g of lead salt with 58.8% Pb content.

Step 2: Conversion to Free Triose Reductone

- The lead salt is suspended in dry acetone and treated with 85% phosphoric acid.

- After shaking and filtration, the acetone solution is concentrated and chilled to -15°C.

- Crystals of triose reductone are collected and dried.

- Purification by sublimation yields pure triose reductone (mp 153°C).

Step 3: Oxidation to 1,2,3-Propanetrione

- Triose reductone is oxidized using selenium dioxide, which selectively oxidizes hydroxyl groups without affecting the aldehyde.

- This yields mesoxaldehyde (1,2,3-propanetrione), the simplest tricarbonyl compound.

This method is based on the work of Bauer and Teed (1955) and further elaborated by researchers studying sugar fragmentation and oxidation pathways.

-

- Commercial diacetin (glyceryl diacetate) contains 1,2- and 1,3-isomers.

- Only the 1,3-diacetate is convertible to dihydroxyacetone, which can be further processed to mesoxaldehyde.

- Separation of isomers is challenging due to close boiling points.

- Synthesis of pure 1,3-diacetate can be achieved by acetylation of glycerin chlorohydrins or bromohydrins, as described by Schmidt et al. (1913).

Conversion of 1,2,3-Propanetrione to 1,2,3-Propanetrione, 1,3-Dioxime

- The free 1,2,3-propanetrione is highly reactive and prone to polymerization.

- To stabilize and isolate the compound, it is converted to the 1,3-dioxime derivative (also known as DINA).

- This conversion involves reaction with hydroxylamine or similar oxime-forming reagents.

- The dioxime form is more stable and easier to handle than the parent trione.

- The preparation of the dioxime hinges on the immediate conversion of freshly prepared mesoxaldehyde to prevent polymerization or degradation.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | D-Glucose | NaOH, Lead acetate, Cu acetate, KCN, heat | Lead salt of triose reductone | Isolated by centrifugation and washing |

| 2 | Lead salt of triose reductone | H3PO4 in acetone, filtration, chilling | Pure triose reductone | Purified by sublimation |

| 3 | Triose reductone | Selenium dioxide oxidation | 1,2,3-Propanetrione (mesoxaldehyde) | Sensitive, prone to polymerization |

| 4 | 1,2,3-Propanetrione | Hydroxylamine or oxime reagent | This compound | Stabilized dioxime derivative |

Research Findings and Considerations

- The method from D-glucose is advantageous due to the availability and low cost of glucose.

- The oxidation with selenium dioxide is selective and preserves the aldehyde functionality.

- Handling of mesoxaldehyde requires immediate conversion to prevent polymerization.

- Purification steps such as sublimation are critical for obtaining pure intermediates.

- Alternative synthetic routes exist but may involve more steps or difficult separations.

- The dioxime derivative is useful for further chemical transformations and analytical studies due to its stability.

常见问题

Q. Table 1. Key Spectral Data for 1,3-Dioxime

| Technique | Key Peaks/Shifts | Reference |

|---|---|---|

| FT-IR | 3250 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N) | |

| ¹H NMR (DMSO-d6) | δ 10.2 (s, 2H, oxime) | |

| HRMS (ESI+) | m/z 278.0691 [M+H]⁺ |

Q. Table 2. Biological Activity of Related Derivatives

| Compound | Cell Line (IC₅₀, μM) | Mechanism | Reference |

|---|---|---|---|

| Chromenoselenadiazole 4b | MCF-7: 12.3 ± 1.2 | ROS-mediated apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。